molecular formula C21H20O5 B2910096 (Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 858770-42-0

(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2910096
CAS No.: 858770-42-0
M. Wt: 352.386
InChI Key: SBYBSOYYIDXFSZ-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2,4-Dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2,4-dimethoxybenzylidene group at the C2 position and a 2-methylallyloxy moiety at the C6 position. Aurones, (Z)-benzylidenebenzofuranones, are synthesized via aldol condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes .

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-25-16-7-8-17-19(11-16)26-20(21(17)22)9-14-5-6-15(23-3)10-18(14)24-4/h5-11H,1,12H2,2-4H3/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYBSOYYIDXFSZ-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activities

Anticancer Activity
  • 5a and 5b: Exhibit nanomolar potency against PC-3 prostate cancer cells (IC₅₀ <100 nM) by targeting tubulin’s colchicine-binding site, inducing cell cycle arrest and microtubule depolymerization . Unlike taxanes, these aurones avoid hERG channel inhibition, reducing cardiotoxicity risks .
  • 6y : The 6-hydroxy group in 6y () may reduce activity compared to alkoxy-substituted analogs due to decreased membrane permeability .
Antiviral Activity
  • CID:1804018 : Binds Marburg nucleoprotein (NP) with high stability (MM-GBSA ΔG = -42.5 kcal/mol) and favorable ADMET properties, making it a lead candidate for viral replication inhibition .
Enzyme Inhibition
  • Compound 97: Suppresses melanogenesis by targeting tyrosinase, attributed to the electron-rich 4’-dimethylamino group .

Physicochemical and ADMET Properties

  • Lipophilicity : Substituents like 2-methylallyloxy (XLogP3 ~3.9) balance solubility and membrane permeability, contrasting with polar 6-hydroxy analogs (e.g., 6y, XLogP3 ~2.5) .

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